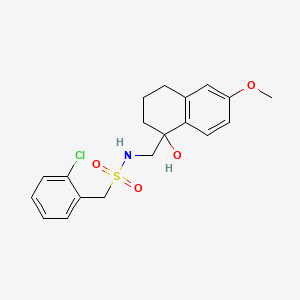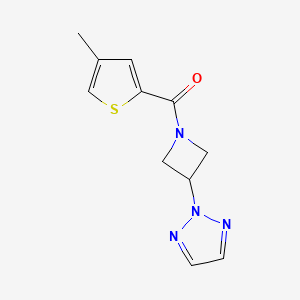
(Z)-3-(4-ethylphenyl)-N'-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(4-ethylphenyl)-N'-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide, also known as EHPH, is a chemical compound that has attracted significant interest in the scientific community due to its potential applications in various fields. EHPH has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been extensively studied.
Scientific Research Applications
Apoptosis Inducer in Cancer Research
- Application : A study on 3-aryl-1-(4-tert-butylbenzyl)-1H-pyrazole-5-carbohydrazide hydrazone derivatives showed that these compounds have inhibitory effects on A549 lung cancer cell growth, with one compound inducing apoptosis in these cells (Zheng et al., 2009).
Corrosion Protection in Materials Science
- Application : A study investigated the corrosion protection behavior of carbohydrazide-pyrazole compounds on mild steel in acidic solutions, finding high inhibition efficiency (Paul et al., 2020).
Antiviral and Antitumor Activities
- Application : Research on pyrazole- and isoxazole-based heterocycles has shown these compounds to be effective in reducing the number of viral plaques of Herpes simplex type-1 (HSV-1) and also to possess cytotoxic activities (Dawood et al., 2011).
Anti-Diabetic Potential
- Application : Certain pyrazole carbohydrazide derivatives have been evaluated for their anti-diabetic potential, showing effectiveness against enzymes like α-glucosidase and α-amylase (Karrouchi et al., 2021).
Antimicrobial Activity
- Application : Some new pyrazole derivatives showed high antimicrobial activity against bacterial strains like S. aureus, E. coli, and C. albicans (Abdelrahman et al., 2020).
properties
IUPAC Name |
3-(4-ethylphenyl)-N-[(Z)-(2-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-2-13-7-9-14(10-8-13)16-11-17(22-21-16)19(25)23-20-12-15-5-3-4-6-18(15)24/h3-12,24H,2H2,1H3,(H,21,22)(H,23,25)/b20-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVPRHTZUQRWJQ-NDENLUEZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C\C3=CC=CC=C3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-benzylpiperazin-1-yl)(pyridin-2-yl)methyl]-2-methyl-1H-indole](/img/structure/B2418983.png)
![5-oxo-N-(2,4,5-trichlorophenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2418984.png)
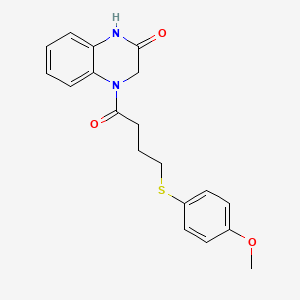
![Ethyl 4-phenyl-2-[(4-phenylbenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2418987.png)
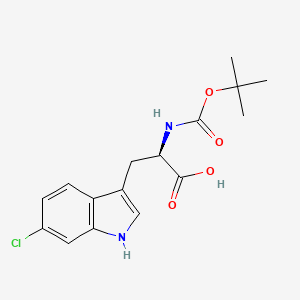
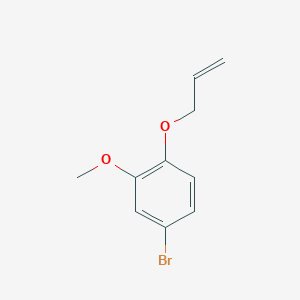

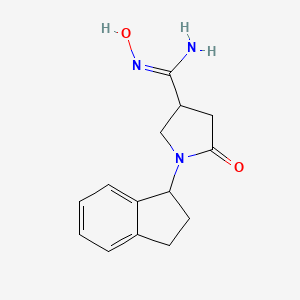

![2-(2-Chloro-6-fluorophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2419001.png)
![5-chloro-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2419003.png)
